5-Bromo-N-ethyl-4-fluoro-2-nitroaniline
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Overview
Description
5-Bromo-N-ethyl-4-fluoro-2-nitroaniline is an organic compound with the molecular formula C8H8BrFN2O2 It is characterized by the presence of bromine, fluorine, nitro, and ethyl groups attached to an aniline core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-N-ethyl-4-fluoro-2-nitroaniline typically involves multiple steps:
Bromination: The addition of a bromine atom to the aromatic ring.
Fluorination: The addition of a fluorine atom to the aromatic ring.
Industrial Production Methods: Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These conditions include controlled temperatures, specific catalysts, and solvents to facilitate the reactions efficiently.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: Reduction of the nitro group can yield corresponding amines.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions.
Major Products:
Oxidation Products: Various oxidized derivatives depending on the reaction conditions.
Reduction Products: Amines and other reduced forms.
Substitution Products: Compounds with different functional groups replacing bromine or fluorine.
Scientific Research Applications
5-Bromo-N-ethyl-4-fluoro-2-nitroaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties and as a precursor in drug synthesis.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Bromo-N-ethyl-4-fluoro-2-nitroaniline involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the bromine and fluorine atoms can influence the compound’s reactivity and binding properties. These interactions can affect various biochemical pathways and processes.
Comparison with Similar Compounds
5-Fluoro-2-nitroaniline: Similar structure but lacks the bromine and ethyl groups.
2-Bromo-5-fluoro-4-nitroaniline: Similar structure but with different positioning of substituents.
5-Bromo-4-fluoro-2-nitrobenzaldehyde: Similar structure but with an aldehyde group instead of an aniline.
Uniqueness: 5-Bromo-N-ethyl-4-fluoro-2-nitroaniline is unique due to the specific combination of substituents, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
5-bromo-N-ethyl-4-fluoro-2-nitroaniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrFN2O2/c1-2-11-7-3-5(9)6(10)4-8(7)12(13)14/h3-4,11H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEPZIFUPPFODIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=CC(=C(C=C1[N+](=O)[O-])F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrFN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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